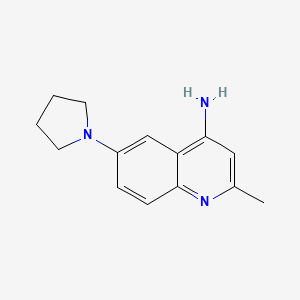

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine

Description

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylquinolin-4-amine |

InChI |

InChI=1S/C14H17N3/c1-10-8-13(15)12-9-11(4-5-14(12)16-10)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H2,15,16) |

InChI Key |

QILTUGUZSORLNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N3CCCC3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Route 1: Condensation Reaction

-

Starting Material : Quinolin-8-ol derivatives (e.g., 2-methyl-8-hydroxyquinoline).

-

Chlorination : Conversion to 2-chloro-8-hydroxyquinoline via a literature procedure .

-

Condensation : Reaction with pyrrolidine or morpholine to form the pyrrolidinyl-substituted quinoline .

-

Oxidation : Use of selenium dioxide to oxidize 2-methyl-8-hydroxyquinoline to quinoline-2-carbaldehyde .

Reaction Types and Conditions

The compound participates in various reactions typical of amines and heterocycles:

Alkylation/Acylation

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH) to form N-alkylated derivatives.

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form amides.

Metal-Catalyzed Couplings

-

Suzuki Coupling : Cross-coupling with aryl boronic acids using palladium catalysts to introduce aryl groups.

-

Heck Reaction : Alkyne/alkene coupling with transition metal catalysts to form extended π-systems.

| Reaction Type | Example | Conditions |

|---|---|---|

| Alkylation | Methylation | NaH, methyl iodide |

| Acylation | Amidation | Acetyl chloride, pyridine |

| Suzuki Coupling | Arylation | Pd catalyst, aryl boronic acid |

Oxidation/Reduction

-

Oxidation : Conversion of hydroxyl groups to ketones using oxidizing agents (e.g., SeO₂) .

-

Reduction : Reduction of nitro groups to amines using reagents like H₂/Pd.

Comparative Analysis of Structural Variants

Substitution patterns significantly influence reactivity. A comparison of related compounds highlights the role of the pyrrolidine moiety and methyl substitution:

| Compound | Key Structural Feature | Reactivity |

|---|---|---|

| 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine | Pyrrolidine at C-6, methyl at C-2 | Enhanced nucleophilicity at C-4 amine; improved solubility |

| 4-(Pyrrolidin-1-yl)quinoline | Pyrrolidine at C-4 | Reduced steric hindrance for electrophilic substitution |

| 2-Methylquinoline | Simple methyl substitution | Limited reactivity compared to pyrrolidine-substituted analogs |

Biological Relevance of Reactivity

The compound’s reactivity underpins its biological activity:

-

Antimicrobial Activity : The pyrrolidine group may facilitate interactions with microbial enzymes, as observed in related quinoline derivatives .

-

Antitumor Potential : Structural modifications (e.g., acylation) could modulate cytotoxicity by altering binding affinity to cancer-related targets.

Challenges and Optimization

Scientific Research Applications

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent patterns are summarized below:

Substituent Impact Analysis:

- Pyrrolidinyl vs.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in and enhances metabolic stability but may reduce solubility. In contrast, the pyrrolidinyl group in the target compound introduces basicity, favoring solubility in acidic environments.

- Aromatic Substitutions : Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) are associated with improved target affinity but may increase molecular weight and logP, affecting bioavailability.

Physicochemical Properties

- Molecular Weight : The target compound (MW ≈ 267.34 g/mol, estimated) is lighter than analogs with extended substituents (e.g., 393.14 g/mol for ), suggesting better compliance with Lipinski’s rule of five.

- Melting Points : Analogs with rigid substituents (e.g., pyrazolopyrimidine in ) exhibit higher decomposition temperatures, whereas pyrrolidinyl-containing compounds (e.g., ) have lower melting points, indicative of amorphous solid forms.

Biological Activity

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound has demonstrated potent biological activities, particularly in inhibiting cancer cell proliferation and exhibiting antimalarial properties. Its mechanism of action often involves the modulation of key cellular pathways, including apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine exhibits significant anticancer properties. A study on its analog, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), revealed that it induces G2/M phase arrest in leukemia cell lines (HL-60, U937, K562) with an IC50 value of approximately 103.26 ± 4.59 nM for HL-60 cells after 48 hours of treatment . This arrest is associated with down-regulation of cyclin-dependent kinase 1 (CDK1) activity and induction of mitochondrial-dependent apoptotic pathways .

Antimalarial Activity

In addition to its anticancer effects, the compound has shown potential as an antimalarial agent. A series of quinoline derivatives were evaluated for their activity against Plasmodium falciparum, with modifications leading to improved potency. For instance, compounds with specific substitutions exhibited low nanomolar activity against malaria strains .

Structure-Activity Relationship (SAR)

The biological activity of 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine is influenced by its structural features. Key findings from SAR studies include:

| Compound Modification | Effect on Activity |

|---|---|

| Methyl group at C2 | Enhances anticancer activity |

| Chlorine substitution | Increases antiplasmodial potency |

| Pyrrolidine moiety | Critical for cytotoxic effects |

The presence of nitrogen atoms in specific positions has been correlated with enhanced anticancer effects, indicating the importance of these structural elements in determining biological activity .

Case Studies

- Leukemia Cell Lines : The compound's analog Smh-3 was tested on various leukemia cell lines, revealing a dose-dependent inhibition of cell viability and significant apoptosis induction through modulation of apoptotic proteins like BAD and AKT .

- Malaria Models : In vivo studies using P. berghei malaria mouse models demonstrated that certain derivatives achieved effective oral bioavailability and potent antimalarial action, reinforcing the therapeutic potential of quinoline derivatives .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine, and how can retrosynthetic analysis optimize pathway design?

Methodological Answer: Retrosynthetic analysis using databases like PISTACHIO , REAXYS , and BKMS_METABOLIC can identify feasible precursors and reaction pathways. For example, quinoline cores can be functionalized via Buchwald-Hartwig amination to introduce the pyrrolidine moiety. Template relevance scoring (min. plausibility = 0.01) and Top-N graph expansion (6 results) help prioritize high-yield routes . Cross-validate predicted routes with experimental data on analogous compounds (e.g., 4-Methylisoquinolin-6-amine) to refine reaction conditions .

Q. What spectroscopic techniques are most reliable for characterizing 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine?

Methodological Answer: Use ¹H/¹³C NMR to confirm substituent positions and purity. Compare experimental shifts with computed data (e.g., PubChem entries for related amines like 4-amino-2-methylpyridine). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₇N₃, expected MW ~239.3 g/mol). For tautomerism or polymorphism concerns, supplement with X-ray crystallography (as seen in Acta Crystallographica reports for pyrimidine analogs) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow SDS guidelines:

- Use fume hoods and nitrile gloves to avoid inhalation/skin contact .

- In case of exposure, rinse eyes with water (≥15 minutes) and seek medical attention .

- Adhere to institutional chemical hygiene plans, including 100% compliance with safety exams for lab courses .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with biological targets.

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase domains) based on structural analogs like GW-441756 .

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve contradictions between experimental and theoretical data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

Q. What methodologies are effective for studying this compound’s interaction with neurological targets?

Methodological Answer:

- In vivo models : Adapt protocols from MPEP studies (e.g., behavioral assays for neurotransmitter modulation) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors like NMDA or dopamine transporters.

- Microdialysis : Measure neurotransmitter release in rodent brains post-administration .

Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.